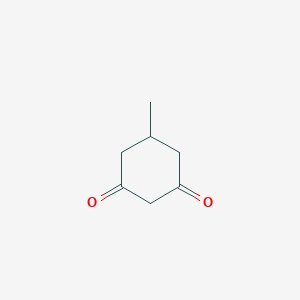
5-Methylcyclohexane-1,3-dione
概要
説明
5-Methylcyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a versatile scaffold for the synthesis of a variety of value-added organic molecules, including heterocycles and natural products. The presence of a methyl group at the 5-position on the cyclohexane ring may influence the reactivity and physical properties of the molecule, potentially leading to the synthesis of unique bioactive compounds .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives, including those with substituents such as a methyl group, can be achieved through various methods. For instance, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione from 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione through thermal ring opening is a method that could potentially be adapted for the synthesis of 5-methyl derivatives . Additionally, the synthesis of trifluoromethylated cyclohexane-1,3-dione derivatives has been demonstrated, which suggests that the introduction of a methyl group at the 5-position could be feasible using similar synthetic strategies .
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives has been studied using NMR and GIAO-DFT computational methods. These studies provide insights into the electronic environment of the carbonyl and adjacent methylene groups, which are crucial for understanding the reactivity of the molecule. The addition of a methyl group at the 5-position would likely influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and the types of reactions it can undergo .
Chemical Reactions Analysis
Cyclohexane-1,3-dione and its derivatives participate in a variety of chemical reactions. For example, they can undergo Michael additions to nitro-olefins to form unique heterocyclic structures such as butenolide derivatives . The presence of a methyl group at the 5-position could influence the selectivity and outcome of such reactions, potentially leading to novel compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their functional groups. The active methylene moiety and the dicarbonyl groups contribute to their reactivity. The introduction of a methyl group at the 5-position would affect the molecule's physical properties such as solubility, boiling point, and melting point, as well as its chemical reactivity. These properties are important for the practical application of these compounds in the synthesis of bioactive molecules .
科学的研究の応用
Herbicidal Activity
- Field : Organic Chemistry
- Application : 5-Methylcyclohexane-1,3-dione derivatives have been synthesized and studied for their herbicidal activity . These compounds belong to the triketone class of bleaching herbicides .
- Method : The synthetic method includes the use of simple reagents like Dimethyl amino pyridine (DMAP), instead of the reported cyanide reagents, to bring about the rearrangement of the enol ester to the final triketone molecule .
- Results : The efficacy of these compounds was studied on the Parthenium hysterophorous weed . The mode of action of these herbicides is the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in the plants .
Synthesis of Biomolecules, Dyes, Rubber, Pharmaceuticals, and Pesticides
- Field : Organic Synthesis
- Application : 5-Methylcyclohexane-1,3-dione and its derivatives are used in the synthesis of biomolecules, dyes, rubber, pharmaceuticals, and pesticides .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not detailed in the source .
Building Block in Organic Synthesis
- Field : Organic Chemistry
- Application : 5-Methylcyclohexane-1,3-dione is commonly used as a building block in organic synthesis . It offers a versatile platform for the introduction of methyl and ketone moieties into different molecules .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not detailed in the source .
Precursor in the Production of Pharmaceuticals and Agrochemicals
- Field : Pharmaceutical and Agrochemical Industries
- Application : 5-Methylcyclohexane-1,3-dione is used as a precursor in the production of pharmaceuticals and agrochemicals .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these productions were not detailed in the source .
Starting Material in Organic Synthesis
- Field : Organic Chemistry
- Application : 5-Methylcyclohexane-1,3-dione is an important starting material in organic synthesis . It is exemplified in a formal synthesis of acorone .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
5-methylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIMPQQPXUKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332467 | |
| Record name | 5-methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylcyclohexane-1,3-dione | |
CAS RN |
4341-24-6 | |
| Record name | 5-methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

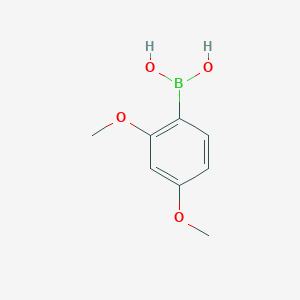
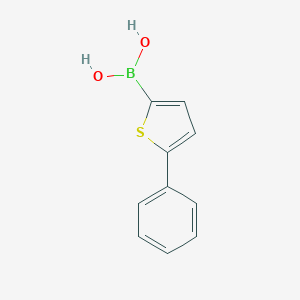
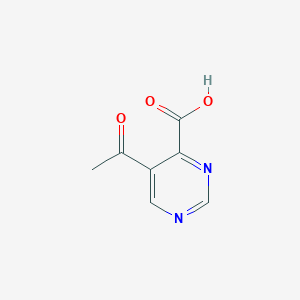
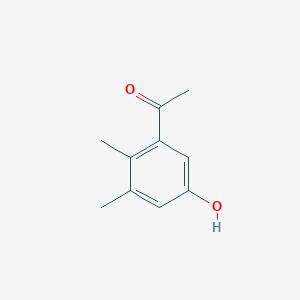
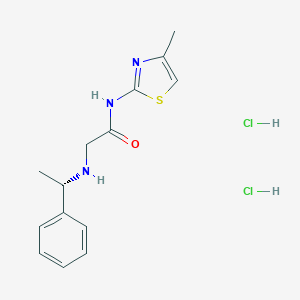
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)


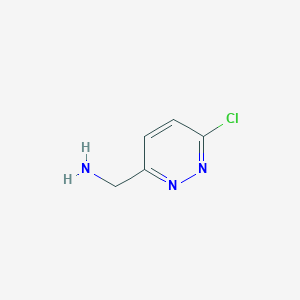
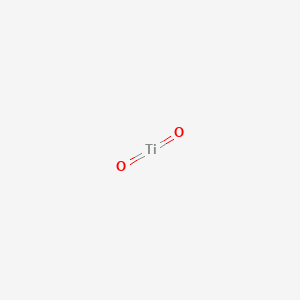
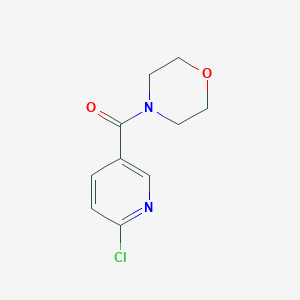

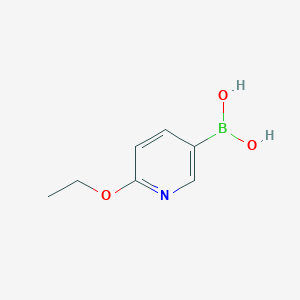
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)